molecular formula C22H21N3O2 B603253 N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 1676072-88-0

N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B603253
CAS No.: 1676072-88-0
M. Wt: 359.4g/mol
InChI Key: HLZPBOSCECOYON-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and isoquinoline carboxylic acids. The key steps in the synthesis may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Formation of the Isoquinoline Ring: This can be synthesized via the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphoryl chloride.

    Coupling Reactions: The indole and isoquinoline intermediates are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-1H-indole-3-carbaldehyde
  • 1-Isopropyl-1H-indole-5-carbaldehyde
  • 1-Isopropyl-1H-indole-3-carboxylic acid

Uniqueness

N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its fused indole-isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

1676072-88-0

Molecular Formula

C22H21N3O2

Molecular Weight

359.4g/mol

IUPAC Name

2-methyl-1-oxo-N-(1-propan-2-ylindol-4-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H21N3O2/c1-14(2)25-12-11-17-19(9-6-10-20(17)25)23-21(26)18-13-24(3)22(27)16-8-5-4-7-15(16)18/h4-14H,1-3H3,(H,23,26)

InChI Key

HLZPBOSCECOYON-UHFFFAOYSA-N

SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)C

Origin of Product

United States

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